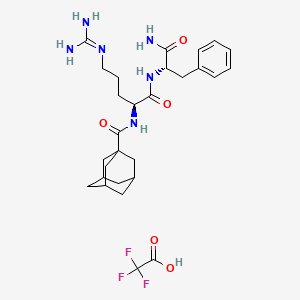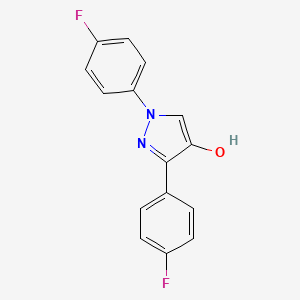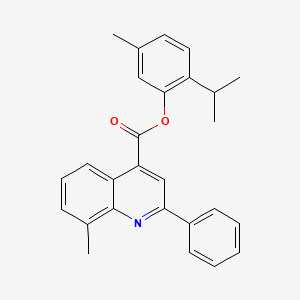
(2-cyclopentyl-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentyl-1H-imidazol-4-yl)methanol is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is a solid compound that features a cyclopentyl group attached to an imidazole ring, which is further substituted with a hydroxymethyl group at the 4-position of the imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopentyl-1H-imidazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with formamide and ammonium acetate to form the imidazole ring, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of Grignard reagents or organolithium compounds to add the cyclopentyl group to an imidazole precursor .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentyl-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (2-cyclopentyl-1H-imidazol-4-yl)carboxylic acid.
Reduction: Formation of (2-cyclopentyl-1H-imidazoline-4-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Cyclopentyl-1H-imidazol-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-cyclopentyl-1H-imidazol-4-yl)methanol is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting protein function .
Comparison with Similar Compounds
Similar Compounds
- (2-Pyridinyl)-1H-imidazol-4-ylmethanol
- (3-Pyridinyl)-1H-imidazol-4-ylmethanol
- (4-Pyridinyl)-1H-imidazol-4-ylmethanol
Uniqueness
(2-Cyclopentyl-1H-imidazol-4-yl)methanol is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its pyridinyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2-cyclopentyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H14N2O/c12-6-8-5-10-9(11-8)7-3-1-2-4-7/h5,7,12H,1-4,6H2,(H,10,11) |
InChI Key |
INZMKCWPDDKLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)
![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)
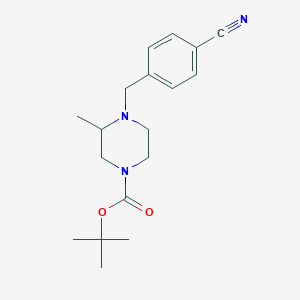
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044207.png)
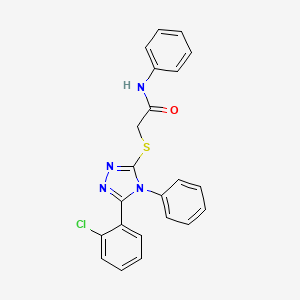
![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)
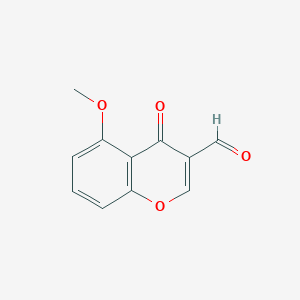
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)
